molecular formula C8H11ClO B14447798 4,4-Dimethylcyclopent-1-ene-1-carbonyl chloride CAS No. 78064-83-2

4,4-Dimethylcyclopent-1-ene-1-carbonyl chloride

Katalognummer: B14447798
CAS-Nummer: 78064-83-2
Molekulargewicht: 158.62 g/mol
InChI-Schlüssel: KQXLQEPZJDPHNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Dimethylcyclopent-1-ene-1-carbonyl chloride is an organic compound with the molecular formula C8H11ClO It is a derivative of cyclopentene, featuring a carbonyl chloride functional group and two methyl groups at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethylcyclopent-1-ene-1-carbonyl chloride typically involves the chlorination of 4,4-Dimethylcyclopent-1-ene-1-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction conditions generally include refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line spectroscopy to ensure the complete conversion of the carboxylic acid to the carbonyl chloride .

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Dimethylcyclopent-1-ene-1-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Hydrolysis: Water or aqueous base under ambient conditions.

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Alcohols: Formed by reduction.

    Carboxylic Acids: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

4,4-Dimethylcyclopent-1-ene-1-carbonyl chloride is utilized in various scientific research applications:

Wirkmechanismus

The mechanism of action of 4,4-Dimethylcyclopent-1-ene-1-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4-Dimethylcyclopent-1-ene-1-carboxylic acid: The precursor to the carbonyl chloride derivative.

    Cyclopent-1-ene-1-carbonyl chloride: Lacks the methyl groups at the 4-position.

    4,4-Dimethylcyclopent-1-ene-1-ol: The reduced form of the carbonyl chloride.

Uniqueness

4,4-Dimethylcyclopent-1-ene-1-carbonyl chloride is unique due to the presence of both the carbonyl chloride functional group and the two methyl groups at the 4-position. This combination imparts distinct reactivity and steric properties, making it valuable in specific synthetic applications .

Eigenschaften

CAS-Nummer

78064-83-2

Molekularformel

C8H11ClO

Molekulargewicht

158.62 g/mol

IUPAC-Name

4,4-dimethylcyclopentene-1-carbonyl chloride

InChI

InChI=1S/C8H11ClO/c1-8(2)4-3-6(5-8)7(9)10/h3H,4-5H2,1-2H3

InChI-Schlüssel

KQXLQEPZJDPHNU-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC=C(C1)C(=O)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.